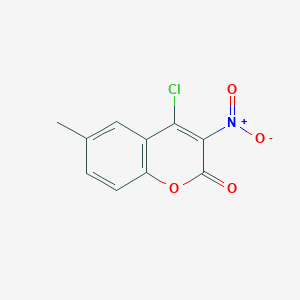

4-Chloro-6-methyl-3-nitrocoumarin

Descripción general

Descripción

4-Chloro-6-methyl-3-nitrocoumarin is a chemical compound that belongs to the coumarin family. Coumarins are a class of organic compounds known for their diverse biological activities and applications in various fields.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-methyl-3-nitrocoumarin can be achieved through several methods. One common approach involves the Pechmann condensation reaction, where phenols react with β-ketoesters in the presence of a strong acid catalyst. Another method is the Knoevenagel reaction, which involves the condensation of aromatic aldehydes with 1,3-diketones in the presence of a base .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of catalysts, solvents, and reaction parameters is crucial to achieving efficient production .

Análisis De Reacciones Químicas

Types of Reactions

4-Chloro-6-methyl-3-nitrocoumarin undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.

Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 4-chloro-6-methyl-3-aminocoumarin, while substitution of the chloro group can produce various coumarin derivatives .

Aplicaciones Científicas De Investigación

Fluorescence Studies

The compound exhibits unique fluorescence properties, making it valuable for studying molecular interactions and detecting biological molecules. Its ability to act as a fluorescent probe aids in various biological imaging techniques.

Drug Development

4-Chloro-6-methyl-3-nitrocoumarin serves as an intermediate in the synthesis of pharmaceutical compounds. Its derivatives are explored for potential therapeutic applications, particularly in antimicrobial and anticancer treatments .

Molecular Probes

This compound is utilized as a molecular probe in biological experiments to study enzyme activities and cellular processes. Its structural features allow it to interact with various biological targets, influencing enzyme activity and signaling pathways .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values demonstrate its effectiveness:

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | 6.25 | MRSA |

| 4-Chloro-3-nitrocoumarin | 3.125 | E. coli |

| 3,4-Difluoro derivative | 6.25 | Pseudomonas aeruginosa |

The presence of electron-withdrawing groups enhances its antimicrobial potency, indicating a structure-activity relationship that can be exploited for drug design.

Anticancer Activity

In vitro studies have shown that this compound has cytotoxic effects against several cancer cell lines:

| Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 5.0 - 10.7 | Induction of apoptosis and cell cycle arrest |

| PC-3 | 10.0 | Inhibition of P-glycoprotein efflux function |

| HeLa | 8.0 | Cell cycle arrest at G2/M phase |

The compound induces apoptosis by disrupting mitochondrial function and activating caspase pathways while inhibiting P-glycoprotein to enhance chemotherapeutic agent accumulation.

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial effectiveness of various coumarin derivatives against resistant bacterial strains. The introduction of halogen substituents significantly improved activity against MRSA and other pathogens, underscoring the potential for developing new antimicrobial agents from this compound.

Cytotoxicity Evaluation

Another study focused on anticancer properties where derivatives of this compound were tested against multiple cancer cell lines. Findings revealed that certain derivatives exhibited IC₅₀ values comparable to established chemotherapeutics like Doxorubicin, highlighting their potential in cancer treatment .

Spectroscopic Analysis

Extensive spectroscopic analysis (FT-IR, UV-visible) confirmed the structure and reactivity profile of the compound, indicating significant π→π* electronic transitions that suggest potential for fluorescence applications in biological imaging.

Mecanismo De Acción

The mechanism of action of 4-Chloro-6-methyl-3-nitrocoumarin involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. It may also interact with cellular receptors and signaling pathways, leading to various biological effects .

Comparación Con Compuestos Similares

Similar Compounds

- 4-Chloro-3-nitrocoumarin

- 6-Methyl-3-nitrocoumarin

- 4-Chloro-6-methylcoumarin

Uniqueness

4-Chloro-6-methyl-3-nitrocoumarin is unique due to the presence of both chloro and nitro groups, which impart distinct chemical and biological properties. This combination of functional groups allows for diverse chemical reactions and applications that may not be achievable with similar compounds .

Actividad Biológica

4-Chloro-6-methyl-3-nitrocoumarin is a compound belonging to the coumarin family, which is noted for its diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential applications in drug development.

This compound has the molecular formula and a molecular weight of approximately 243.63 g/mol. Its structure features a chloro group, a methyl group, and a nitro group attached to a coumarin backbone, which significantly influences its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The nitro group enhances electrophilicity, allowing it to participate in chemical reactions, while the chloro group can influence binding interactions with enzymes and receptors. This compound can act as an inhibitor or an activator depending on the biological context .

Antibacterial Activity

Recent studies have demonstrated that this compound exhibits significant antibacterial properties. It has shown stronger inhibitory effects against Staphylococcus aureus compared to other bacterial strains tested. The mechanism involves disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial growth .

Anticancer Activity

The compound has also been evaluated for anticancer properties. In vitro studies indicate that this compound effectively inhibits the growth of HeLa cervical cancer cells more than A549 lung cancer cells. Molecular docking studies suggest that it inhibits p38α Mitogen-activated protein kinase, which is implicated in cancer cell proliferation and survival .

Case Studies and Research Findings

- Spectroscopic Analysis : The compound underwent extensive spectroscopic analysis (FT-IR, UV-visible) to characterize its structure and confirm its reactivity profile. The results indicated significant π→π* electronic transitions, suggesting potential for fluorescence applications in biological imaging .

- Synthesis of Derivatives : Research has explored the synthesis of various derivatives from this compound, enhancing its pharmacological profile. For instance, derivatives have been synthesized that exhibit improved antimicrobial and anticancer activities compared to the parent compound .

- In Silico Studies : Computational studies have provided insights into the binding affinities of this compound with various biological targets. These studies help predict the efficacy of this compound as a lead in drug discovery efforts aimed at treating bacterial infections and cancers .

Comparative Analysis with Similar Compounds

| Compound Name | Antibacterial Activity | Anticancer Activity | Unique Features |

|---|---|---|---|

| This compound | High | Moderate | Contains both chloro and nitro groups |

| 4-Chloro-3-nitrocoumarin | Moderate | Low | Lacks methyl substitution |

| 6-Methylcoumarin | Low | Moderate | No halogen substituents |

Propiedades

IUPAC Name |

4-chloro-6-methyl-3-nitrochromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClNO4/c1-5-2-3-7-6(4-5)8(11)9(12(14)15)10(13)16-7/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXEUQTVZPWYAKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC(=O)C(=C2Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.